molecular formula C25H25N5OS B2463268 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 898446-00-9

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No. B2463268
CAS RN: 898446-00-9
M. Wt: 443.57
InChI Key: BAGNFIHAPNTOER-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Researchers have synthesized various derivatives of compounds structurally related to the specified chemical. These derivatives have been characterized through spectroscopic methods such as IR, NMR, and Mass spectra, indicating the compound's potential for diverse structural modifications and applications in medicinal chemistry (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Antitumor Applications

  • Derivatives similar to the compound have shown significant antibacterial activity, suggesting potential use in developing new antibacterial agents (Yurttaş, Tay, & Demirayak, 2015).
  • Some derivatives have also been evaluated for their antitumor activity, specifically against human tumor cell lines, highlighting the compound's relevance in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Hemolytic Activity

  • A study evaluated the hemolytic activity of similar compounds, which is crucial in assessing the safety profile of potential therapeutic agents (Gul et al., 2017).

Quantum Calculations and Computational Studies

  • Researchers have conducted quantum calculations on similar compounds to understand their reactivity and potential interactions at a molecular level, which aids in drug design and development (Fahim & Ismael, 2019).

Cardiotonic Agents

  • Some imidazole derivatives, structurally similar to the compound, have been investigated for their use as cardiotonic agents, indicating potential applications in cardiovascular diseases (Sircar et al., 1986).

Molecular Docking Studies

  • Molecular docking studies have been conducted on derivatives to ascertain their binding conformations, crucial for understanding how these compounds may interact with biological targets (Punia et al., 2021).

properties

IUPAC Name

N-(4-butylphenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS/c1-2-3-4-19-5-9-21(10-6-19)27-24(31)17-32-25-14-13-23(28-29-25)20-7-11-22(12-8-20)30-16-15-26-18-30/h5-16,18H,2-4,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGNFIHAPNTOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide

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